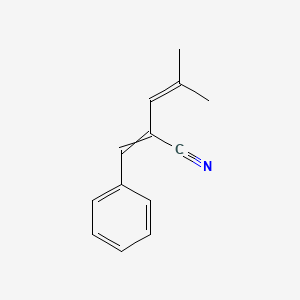
2-Benzylidene-4-methylpent-3-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-4-methylpent-3-enenitrile is an organic compound characterized by a benzylidene group attached to a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylidene-4-methylpent-3-enenitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde and malononitrile in the presence of a base catalyst such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature, yielding the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of solid catalysts like hydrotalcites has been explored to make the process more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidene-4-methylpent-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzylamine.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
2-Benzylidene-4-methylpent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Benzylidene-4-methylpent-3-enenitrile exerts its effects involves interaction with various molecular targets. For instance, its potential anticancer activity is linked to the inhibition of matrix metalloproteinases and kinases, which play a role in cell proliferation and metastasis . The compound may also interact with specific receptors and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-Benzylidene-5-(pyridin-4-ylmethylidene)cyclopentanone: Similar in structure but with different substituents, leading to varied chemical and biological properties.
2-Benzylidene-3-methyl-4-nitro-3-thiolene-1,1-dioxide: Another structurally related compound with distinct reactivity and applications.
Uniqueness: 2-Benzylidene-4-methylpent-3-enenitrile stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields.
Properties
CAS No. |
243119-08-6 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-benzylidene-4-methylpent-3-enenitrile |
InChI |
InChI=1S/C13H13N/c1-11(2)8-13(10-14)9-12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
YPPFWGFQAOTAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=CC1=CC=CC=C1)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Bis[4-(naphthalen-1-yl)phenyl]quinoxaline](/img/structure/B14235832.png)
![N-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B14235833.png)
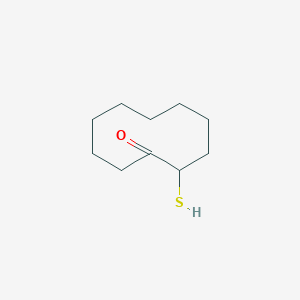
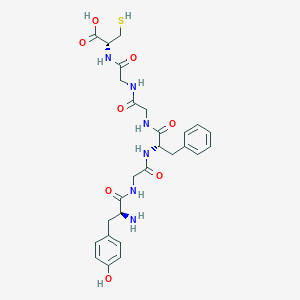


![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
![Benzamide, N-[5-(1,1-dimethylethyl)-1H-pyrazol-3-yl]-](/img/structure/B14235899.png)
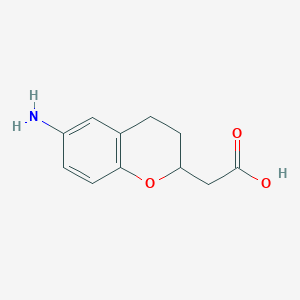
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
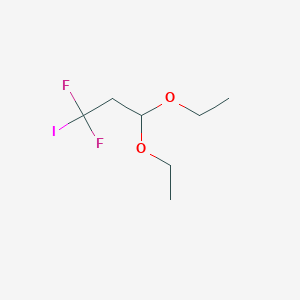
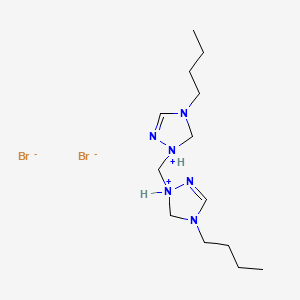
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
